

A Comparative Guide to Inter-Laboratory Tenoxicam Analysis Results

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tenoxicam-D3*

Cat. No.: *B12059140*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantitative determination of Tenoxicam in pharmaceutical formulations. The data presented is synthesized from various independent validation studies to offer a comprehensive reference for laboratory professionals. While not a direct inter-laboratory proficiency test, this guide serves to highlight the performance characteristics of different analytical techniques and methodologies, aiding in method selection and performance assessment.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for Tenoxicam analysis as reported in peer-reviewed publications. These methods include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV), and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Comparison of Linearity and Correlation Coefficients

Analytical Method	Concentration Range	Correlation Coefficient (r^2)	Reference
RP-HPLC	1-8 $\mu\text{g/mL}$	0.999	[1]
RP-HPLC	4.0-24.0 $\mu\text{g/mL}$	> 0.9999	[2][3]
RP-HPLC	1.0-75.0 $\mu\text{g/mL}$	Not Specified	[4]
UV Spectrophotometry	4.0-24.0 $\mu\text{g/mL}$	> 0.9999	[2][3]
HPTLC	25–1400 ng/band	0.9977	[5]

Table 2: Comparison of Precision (Repeatability and Intermediate Precision)

Analytical Method	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Reference
RP-HPLC	< 2%	< 2%	[1][2][3]
UV Spectrophotometry	< 2%	< 2%	[2][3]
HPTLC	0.87-0.99%	0.91-1.02%	[5]

Table 3: Comparison of Accuracy (Recovery)

Analytical Method	Recovery (%)	Reference
RP-HPLC	98.00-102.00%	[1]
RP-HPLC	99.01-101.93%	[2][3]
UV Spectrophotometry	98.5-101.25%	[2][3]
HPTLC	98.24–101.48%	[5]

Table 4: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analytical Method	LOD	LOQ	Reference
UV Spectrophotometry	0.25 µg/mL	0.90 µg/mL	[2][3]
RP-HPLC	0.35 µg/mL	1.20 µg/mL	[2][3]
HPTLC	0.98 ng/band	2.94 ng/band	[5]

Experimental Protocols

This section details the methodologies for the key analytical techniques cited in this guide.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method[1][2][3]

- Chromatographic System:
 - Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or Synergi Hydro-RP® C18 (250x4.6 mm, 4 µm).[1][2][3]
 - Mobile Phase: A mixture of Acetonitrile and Buffer (e.g., 60:40 v/v) or Methanol and water (e.g., 61:39 v/v) with pH adjusted to 2.5 with formic acid.[1][2][3]
 - Flow Rate: 1.0 mL/min.[1][2][3]
 - Detection: UV detector at 368 nm or 375 nm.[1][2][3]
 - Temperature: 25 °C ± 1.[2][3]
- Standard Solution Preparation:
 - Accurately weigh about 20.0 mg of Tenoxicam working standard into a 100 mL volumetric flask.
 - Add diluent, dissolve the standard, and dilute to the mark.
 - Further dilute to achieve the desired concentration for the calibration curve (e.g., 1-8 µg/mL or 4.0-24.0 µg/mL).[1][6]

- Sample Preparation (for Tablets):
 - Weigh and finely powder a number of tablets.
 - Transfer a portion of the powder equivalent to a specific amount of Tenoxicam into a volumetric flask.
 - Add diluent and sonicate to dissolve the drug.
 - Dilute to volume with the diluent.
 - Filter the solution before injection into the HPLC system.

2. UV-Visible Spectrophotometry Method[2][3]

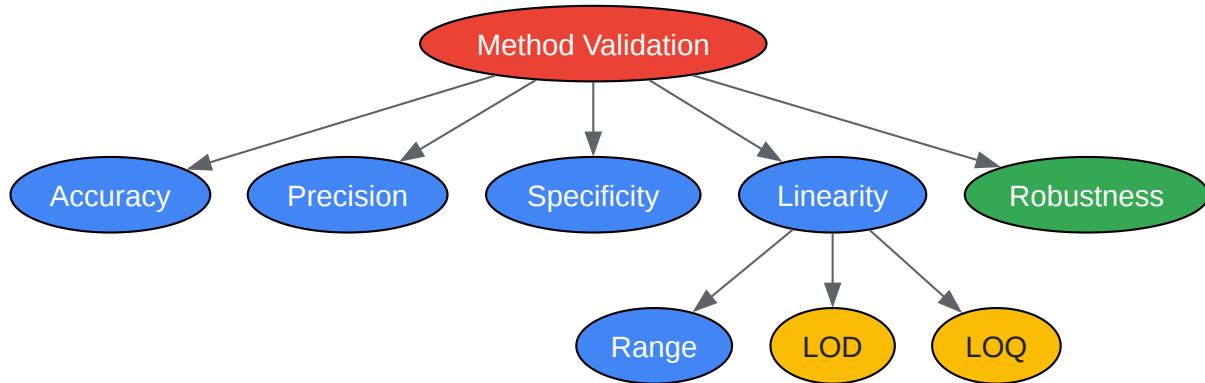
- Instrument: A suitable UV-Visible Spectrophotometer.
- Solvent: 0.1 mol/L NaOH.[2][3]
- Analytical Wavelength: 368 nm.[2][3]
- Standard Solution Preparation:
 - Prepare a stock solution of Tenoxicam in 0.1 mol/L NaOH.
 - Prepare a series of dilutions from the stock solution to cover the concentration range of 4.0-24.0 μ g/mL.[2][3]
- Sample Preparation (for Tablets):
 - Prepare a sample solution from the tablet powder in 0.1 mol/L NaOH, similar to the HPLC sample preparation.
 - Filter the solution and measure the absorbance at 368 nm against a blank (0.1 mol/L NaOH).


3. High-Performance Thin-Layer Chromatography (HPTLC) Method[5]

- Chromatographic System:

- Stationary Phase: HPTLC plates pre-coated with silica gel.
- Mobile Phase: Ethanol:water:ammonia solution (50:45:5 v/v/v).[\[5\]](#)
- Detection Wavelength: 375 nm.[\[5\]](#)
- Standard and Sample Application:
 - Apply standard and sample solutions as bands on the HPTLC plate.
 - Develop the plate in a chromatographic chamber saturated with the mobile phase.
 - After development, dry the plate and scan it in a densitometer at 375 nm.

Visualizations


Experimental Workflow for Tenoxicam Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of Tenoxicam in pharmaceutical formulations.

Logical Relationship of Method Validation Parameters

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jetir.org [jetir.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijrpr.com [ijrpr.com]
- To cite this document: BenchChem. [A Comparative Guide to Inter-Laboratory Tenoxicam Analysis Results]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12059140#inter-laboratory-comparison-of-tenoxicam-analysis-results>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com